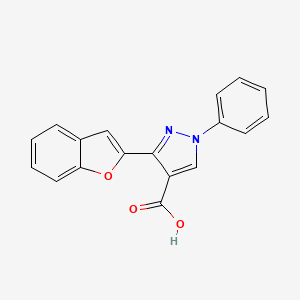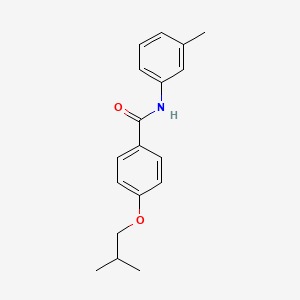![molecular formula C19H16N2O2 B5818594 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5818594.png)
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide, also known as JNJ-17216498, is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amide derivatives and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide involves its ability to target specific signaling pathways in cells. In cancer cells, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide targets the STAT3 signaling pathway by inhibiting the phosphorylation of STAT3, which is a transcription factor that promotes cell proliferation and survival. In inflammatory cells, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide targets the NF-κB signaling pathway by inhibiting the activation of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. In pain neurons, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide targets the TRPV1 ion channel, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide inhibits cell proliferation, induces apoptosis, and reduces the expression of STAT3-regulated genes. In inflammatory cells, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide reduces the production of pro-inflammatory cytokines and chemokines and inhibits the migration of immune cells to sites of inflammation. In pain neurons, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide reduces the sensitivity of TRPV1 ion channels to painful stimuli and reduces pain behavior in animal models.
Advantages and Limitations for Lab Experiments
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has several advantages for lab experiments, including its high purity, stability, and specificity for its target signaling pathways. However, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide also has limitations, including its low solubility in aqueous solutions, which can limit its use in in vivo experiments. Additionally, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has not been extensively studied for its potential side effects, which could limit its clinical application.
Future Directions
There are several future directions for the study of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide, including its potential use as a therapeutic agent for cancer, inflammation, and pain. Additionally, further studies are needed to investigate the potential side effects of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide and its pharmacokinetic properties in animals and humans. Finally, the development of more soluble forms of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide could improve its potential for clinical use.
Synthesis Methods
The synthesis of 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide involves the reaction of 4-(3-pyridinyloxy)benzene-1-carboxylic acid with 2-phenylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide in high purity.
Scientific Research Applications
2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been studied for its potential therapeutic properties in various scientific research areas, including cancer, inflammation, and pain. In cancer research, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the STAT3 signaling pathway. In inflammation research, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB signaling pathway. In pain research, 2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide has been shown to reduce pain behavior in animal models of neuropathic and inflammatory pain.
properties
IUPAC Name |
2-phenyl-N-(4-pyridin-3-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(13-15-5-2-1-3-6-15)21-16-8-10-17(11-9-16)23-18-7-4-12-20-14-18/h1-12,14H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBOSNALFRSCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)
![3-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5818535.png)

![N-[4-(butyrylamino)phenyl]-2-naphthamide](/img/structure/B5818559.png)
![4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5818560.png)
![1,3,8,10-tetramethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5818572.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B5818578.png)

![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5818607.png)